

# A Comprehensive Technical Guide to the Physical Properties of Tetraethylammonium Trifluoromethanesulfonate

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## Compound of Interest

Compound Name: *Tetraethylammonium trifluoromethanesulfonate*

Cat. No.: *B1586462*

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This guide offers an in-depth exploration of the physical properties of **tetraethylammonium trifluoromethanesulfonate**, a quaternary ammonium salt with significant applications in electrochemistry and organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed analysis of the compound's characteristics, methodologies for their determination, and insights into their relevance in practical applications.

## Introduction: The Versatility of Tetraethylammonium Trifluoromethanesulfonate

**Tetraethylammonium trifluoromethanesulfonate**, often abbreviated as [TEA][OTf], belongs to the class of organic salts. It is composed of a tetraethylammonium cation ( $(\text{C}_2\text{H}_5)_4\text{N}^+$ ) and a trifluoromethanesulfonate anion ( $\text{CF}_3\text{SO}_3^-$ ). This unique combination of a bulky, symmetric cation and a non-coordinating, stable anion imparts a range of desirable properties, making it a valuable tool in various scientific domains.

Its primary applications stem from its utility as a non-oxidizing supporting electrolyte in electrochemical studies and as a phase-transfer catalyst in organic synthesis.<sup>[1]</sup> In electrochemistry, its wide electrochemical window and good ionic conductivity are highly advantageous.<sup>[2]</sup> As a phase-transfer catalyst, it facilitates the reaction between reactants

present in different immiscible phases, thereby enhancing reaction rates and yields.<sup>[3]</sup>

Understanding the fundamental physical properties of [TEA][OTf] is paramount for optimizing its performance in these and other emerging applications.

## Core Physical and Chemical Properties

A thorough understanding of the physical properties of a compound is the bedrock of its successful application. The following table summarizes the key physical and chemical characteristics of **tetraethylammonium trifluoromethanesulfonate**.

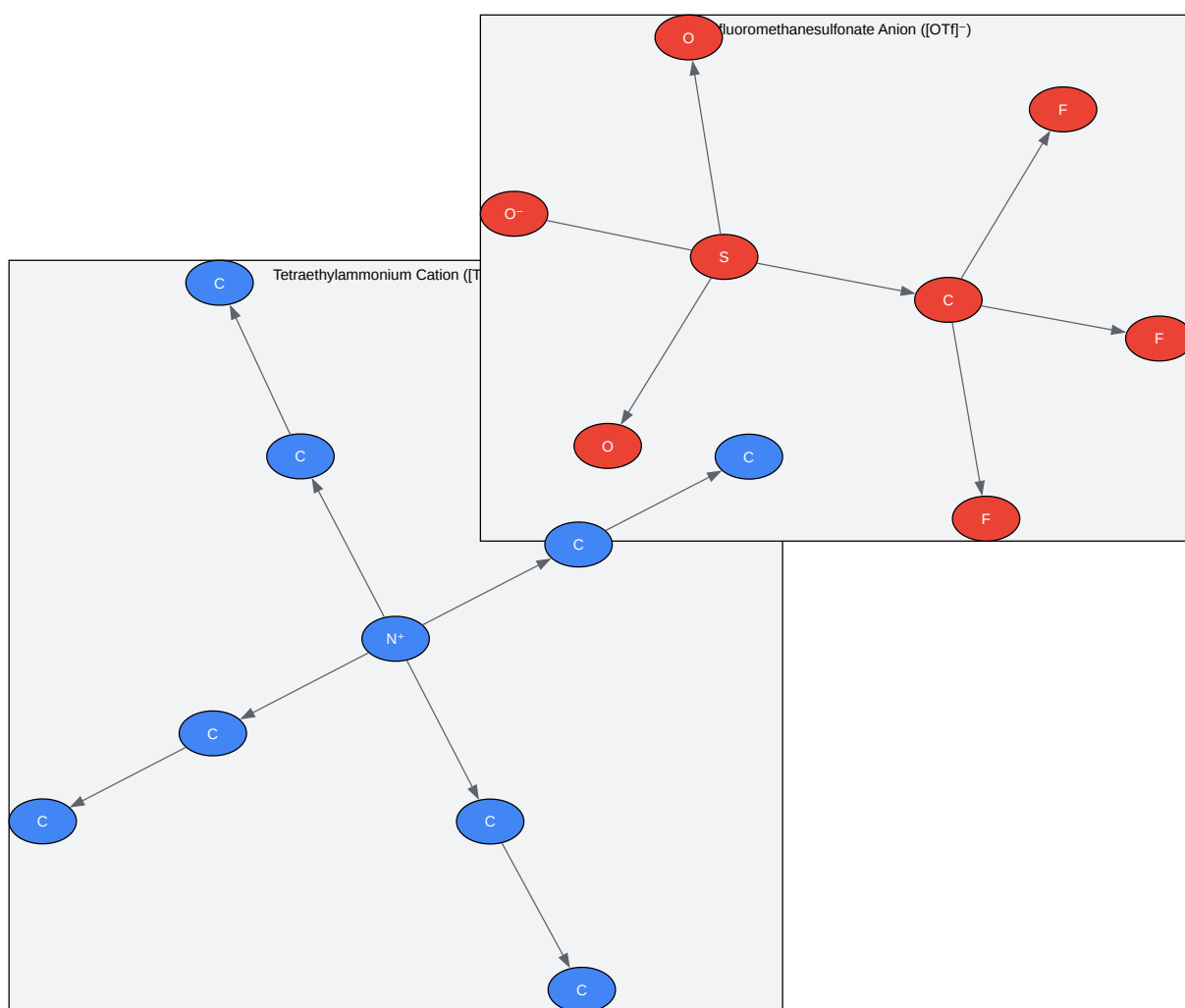
Property	Value	Source(s)
Chemical Name	Tetraethylammonium trifluoromethanesulfonate	[4]
Synonyms	Tetraethylammonium Triflate, Trifluoromethanesulfonic acid tetraethylammonium salt	[1][4]
CAS Number	35895-69-3	[1][4]
Molecular Formula	C <sub>9</sub> H <sub>20</sub> F <sub>3</sub> NO <sub>3</sub> S	[1][4]
Molecular Weight	279.32 g/mol	[1][4]
Appearance	White to off-white or pale yellow crystalline solid	
Melting Point	161-163 °C	
Solubility	Soluble in polar organic solvents like acetonitrile (0.1 g/mL), alcohols, and ketones. Insoluble in non-polar solvents like alkanes.	[5]
Density	~1.3–1.4 g/cm <sup>3</sup>	[2]

## In-Depth Analysis of Key Physical Properties

### Crystalline Structure and Morphology

**Tetraethylammonium trifluoromethanesulfonate** exists as a crystalline solid at room temperature. While a specific crystallographic information file (CIF) for this compound is not readily available in the searched open literature, a related compound, tetramethylammonium trifluoromethanesulfonate, has been shown to form a monoclinic crystal system with a network structure stabilized by C—H $\cdots$ O hydrogen bonding.[6] It is plausible that the tetraethyl derivative adopts a similar, though not identical, crystal packing arrangement. The crystalline nature of the salt contributes to its defined melting point and stability under ambient conditions.

The following diagram illustrates the ionic pairing of the tetraethylammonium cation and the trifluoromethanesulfonate anion.



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Caption: Ionic structure of **tetraethylammonium trifluoromethanesulfonate**.

## Thermal Properties: Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. For **tetraethylammonium trifluoromethanesulfonate**, the reported melting point is in the range of 161-163 °C. This relatively high melting point indicates strong ionic interactions within the crystal lattice. The sharpness of the melting range is a good indicator of the compound's purity; impurities tend to depress and broaden the melting range.[7]

## Solubility Profile

The solubility of **tetraethylammonium trifluoromethanesulfonate** is a critical parameter for its application. It is soluble in polar organic solvents such as acetonitrile, alcohols, and ketones, which is consistent with its ionic nature.[5] Conversely, it is insoluble in non-polar solvents like alkanes.[5] This differential solubility is the basis for its use as a phase-transfer catalyst, where it can transport anions from an aqueous or polar phase into a non-polar organic phase where the reaction with an organic substrate occurs.

## Density

The density of solid **tetraethylammonium trifluoromethanesulfonate** is reported to be approximately 1.3–1.4 g/cm<sup>3</sup>. [2] This value is useful for various calculations, including determining the volume occupied by a given mass of the substance and for quality control purposes.

## Experimental Protocols for Property Determination

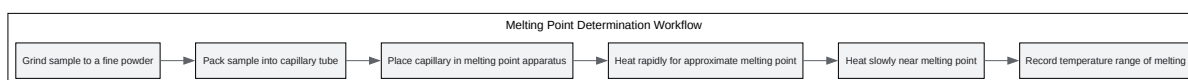
The following sections detail standardized, field-proven methodologies for determining the key physical properties of **tetraethylammonium trifluoromethanesulfonate**. These protocols are designed to be self-validating and are grounded in established laboratory practices.

### Determination of Melting Point

The melting point is determined using a capillary melting point apparatus. This method relies on the visual observation of the phase change from solid to liquid as a function of temperature.

Methodology:

- **Sample Preparation:** A small amount of the crystalline **tetraethylammonium trifluoromethanesulfonate** is finely ground to a powder. The open end of a glass capillary tube is pressed into the powder, and the tube is tapped gently to pack the sample into the sealed end to a height of about 3 mm.[8]
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.
- **Heating and Observation:** The sample is heated at a steady rate. A preliminary rapid heating can be done to determine an approximate melting point.[7] For an accurate measurement, the heating rate should be slow (around 1 °C per minute) near the expected melting point.[8]
- **Data Recording:** The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes liquid is the final melting point. The melting point is reported as a range.



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Caption: Workflow for melting point determination.

## Determination of Solubility

The solubility of **tetraethylammonium trifluoromethanesulfonate** in a given solvent can be determined by preparing a saturated solution and measuring the concentration of the dissolved salt.

Methodology:

- **Preparation of Saturated Solution:** An excess amount of **tetraethylammonium trifluoromethanesulfonate** is added to a known volume of the solvent (e.g., acetonitrile) in a sealed container.

- **Equilibration:** The mixture is agitated (e.g., using a magnetic stirrer or overhead shaker) at a constant temperature for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached.[\[9\]](#)
- **Phase Separation:** The undissolved solid is separated from the saturated solution by centrifugation or filtration.[\[9\]](#)
- **Concentration Measurement:** A known volume of the clear, saturated solution is carefully removed. The solvent is then evaporated, and the mass of the remaining solid is determined.
- **Calculation:** The solubility is calculated as the mass of the dissolved salt per unit volume of the solvent (e.g., in g/mL).

## Determination of Density

The density of the solid can be determined using the gas displacement method with a gas pycnometer, which is a non-destructive technique suitable for powders.[\[10\]](#)

Methodology:

- **Sample Preparation:** A known mass of the dry **tetraethylammonium trifluoromethanesulfonate** powder is placed in the sample chamber of the gas pycnometer.
- **Measurement:** The instrument uses an inert gas (typically helium) to determine the volume of the solid by measuring the pressure change when the gas is expanded from a reference chamber into the sample chamber.[\[10\]](#)
- **Calculation:** The density is calculated by dividing the mass of the sample by the measured volume.

## Spectroscopic Characterization

Spectroscopic data provides valuable information about the molecular structure and purity of the compound.

- **$^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) Spectroscopy:** NMR spectroscopy can confirm the structure of the tetraethylammonium cation. The  $^1\text{H}$  NMR spectrum would show

characteristic signals for the ethyl protons, while the  $^{13}\text{C}$  NMR would show signals for the ethyl carbons.[4]

- Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would display characteristic absorption bands for the trifluoromethanesulfonate anion, including strong bands for the S=O and C-F stretching vibrations.[4]

## Conclusion

The physical properties of **tetraethylammonium trifluoromethanesulfonate**, including its crystalline nature, melting point, solubility profile, and density, are integral to its functionality as a supporting electrolyte and phase-transfer catalyst. A comprehensive understanding of these properties, coupled with standardized methods for their determination, is essential for researchers and scientists to effectively utilize this versatile compound in their work. The methodologies and data presented in this guide provide a solid foundation for the application and further investigation of **tetraethylammonium trifluoromethanesulfonate** in various fields of chemical science.

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